Carbamylcholine

Cholinesterase resistance Enzymatic stability Pharmacokinetics

Select Carbamylcholine base (CAS 462-58-8) or its chloride salt for your research requiring a stable, dual muscarinic/nicotinic cholinergic agonist. Its unique carbamoyl moiety confers resistance to acetylcholinesterase, ensuring sustained, reproducible receptor activation that acetylcholine, bethanechol, or pilocarpine cannot replicate. Ideal for protocols demanding consistent concentration-response curves in extended organ bath or superfusion experiments. Ensure you are procuring the only tool compound validated for simultaneous M1-M5 and nicotinic receptor engagement without the need for cholinesterase inhibitor co-administration.

Molecular Formula C6H15N2O2+
Molecular Weight 147.20 g/mol
CAS No. 462-58-8
Cat. No. B1198889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamylcholine
CAS462-58-8
SynonymsCarbachol
Carbachol, Isopto
Carbacholine
Carbamann
Carbamoylcholine
Carbamylcholine
Carbastat
Carbocholine
Carboptic
Doryl
Isopto Carbachol
Jestryl
Miostat
Molecular FormulaC6H15N2O2+
Molecular Weight147.20 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)N
InChIInChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1
InChIKeyVPJXQGSRWJZDOB-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.48e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Carbamylcholine (CAS 462-58-8) Procurement Guide: Compound Identity and Baseline Characteristics


Carbamylcholine (also known as carbachol or carbamoylcholine, CAS 462-58-8 for the base form; chloride salt CAS 51-83-2) is a synthetic quaternary ammonium choline ester and a direct-acting cholinergic agonist [1]. Structurally analogous to the endogenous neurotransmitter acetylcholine, carbamylcholine replaces the labile acetyl ester group with a carbamoyl moiety, conferring substantially increased chemical stability and resistance to enzymatic hydrolysis by acetylcholinesterase and butyrylcholinesterase [2]. This compound acts as a non-selective orthosteric agonist at both muscarinic (M1–M5) and nicotinic acetylcholine receptors, distinguishing it from selective muscarinic agonists such as bethanechol and pilocarpine [3].

Why Carbamylcholine Cannot Be Replaced by Generic Cholinergic Agonists: A Procurement Perspective


Substitution of carbamylcholine with other cholinergic agonists such as acetylcholine, bethanechol, or pilocarpine is pharmacologically and functionally invalid due to fundamental differences in receptor selectivity profiles, metabolic stability, and resultant tissue-specific efficacy [1]. Acetylcholine, while sharing muscarinic and nicotinic activity, undergoes rapid hydrolysis by acetylcholinesterase (half-life in seconds), rendering it unsuitable for any sustained experimental or therapeutic application [2]. Bethanechol exhibits exclusive muscarinic selectivity with negligible nicotinic activity, eliminating its utility in assays or models requiring dual-receptor activation [3]. Pilocarpine, a naturally occurring alkaloid, demonstrates distinct muscarinic receptor subtype bias and reduced functional efficacy in phospholipid turnover assays relative to carbamylcholine [4]. The following evidence quantitatively substantiates why carbamylcholine occupies a unique functional niche that generic substitution cannot address.

Carbamylcholine Quantitative Differentiation Evidence: Comparator-Based Performance Data


Carbamylcholine vs. Acetylcholine: Enzymatic Hydrolysis Resistance and Functional Stability

Carbamylcholine demonstrates complete resistance to hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase, in direct contrast to acetylcholine which is rapidly cleaved by both enzymes [1]. This differential stability is quantified by the decarbamoylation half-life of carbamoylated AChE, which ranges from 4 minutes to more than 30 days, whereas acetylcholine is hydrolyzed within milliseconds to seconds at physiological enzyme concentrations [2]. In functional tissue assays using dystrophic avian muscle with elevated AChE activity, carbamylcholine maintained equal responsiveness compared to normal muscle, whereas acetylcholine exhibited significantly reduced efficacy due to enhanced in vivo hydrolysis, providing direct functional validation of enzymatic stability [3].

Cholinesterase resistance Enzymatic stability Pharmacokinetics In vitro pharmacology

Carbamylcholine vs. Bethanechol: Receptor Selectivity Profile and Nicotinic Activity

Carbamylcholine exhibits a dual muscarinic-nicotinic receptor activation profile, whereas bethanechol demonstrates exclusive muscarinic selectivity with no detectable nicotinic activity [1]. Comprehensive receptor binding data from the GtoPdb and ChEMBL databases quantify this difference: carbamylcholine binds to human nicotinic acetylcholine receptors (α4β2, α7) with pKi values ranging from 4.18 to 6.12, while bethanechol shows no measurable affinity for nicotinic receptor subtypes [2]. Across human muscarinic receptor subtypes (M1–M5), carbamylcholine exhibits pKi values of 3.2–5.3 (M1), 4.2–5.7 (M2), 4.0–4.4 (M3), 4.3–4.9 (M4), and 4.9 (M5), compared to bethanechol's uniformly lower pKi values of approximately 4.0–4.2 across all subtypes [3].

Receptor selectivity Nicotinic activity Muscarinic activity Dual agonism

Carbamylcholine vs. Acetylcholine: Comparative Tissue Potency in Smooth Muscle Preparations

In classical smooth muscle bioassays, carbamylcholine demonstrates tissue-specific potency that is comparable to acetylcholine in some preparations but distinct in others, providing critical context for experimental design [1]. On the guinea-pig ileum, a predominantly muscarinic preparation, carbamylcholine is equipotent to acetylcholine (relative potency ratio = 1:1) [2]. However, on the frog rectus abdominis muscle, a nicotinic receptor-dominated preparation, acetylcholine is approximately five times more potent than carbamylcholine, while N-methylated carbamoylcholine derivatives exhibit intermediate potency (approximately 4× more potent than carbamylcholine but 5× less potent than acetylcholine) [3]. This tissue-dependent potency profile reflects carbamylcholine's balanced dual-receptor activity.

Smooth muscle contraction Guinea-pig ileum Frog rectus Potency comparison

Carbamylcholine vs. Pilocarpine and Bethanechol: Functional Efficacy in Muscarinic Phospholipid Turnover

In functional assays measuring agonist-stimulated phosphatidate and phosphatidylinositol labeling in brain nerve ending preparations, muscarinic agonists segregate into two distinct efficacy groups [1]. Carbamylcholine, along with acetylcholine, methacholine, and muscarine, belongs to the high-efficacy group, producing a 2-fold stimulation of phospholipid labeling [2]. In contrast, bethanechol, pilocarpine, arecoline, and oxotremorine constitute the low-efficacy group, producing significantly less stimulation [3]. Furthermore, agonists from the low-efficacy group antagonized the stimulatory effect of carbamylcholine when co-administered, demonstrating that these compounds do not simply produce a weaker signal but actively differ in their ability to induce the receptor conformational changes required for full effector coupling [4].

Phosphoinositide hydrolysis Functional efficacy Signal transduction Muscarinic receptor coupling

Carbamylcholine vs. Acetylcholine: Physicochemical Stability in Aqueous Formulations

Carbamylcholine demonstrates markedly enhanced aqueous stability compared to acetylcholine, a property directly attributable to the replacement of the labile acetyl ester with a carbamoyl group [1]. While acetylcholine undergoes rapid spontaneous and enzyme-catalyzed hydrolysis in aqueous media (half-life <1 hour at physiological pH and temperature), carbamylcholine exhibits sufficient stability to enable the development and validation of quantitative analytical methods for aqueous solutions without requiring immediate use or specialized storage conditions [2]. The compound remains stable as a solid powder for at least 2 years when stored at room temperature under inert gas, with solubility in water at 1 g/mL and in ethanol at 20 mg/mL . This hydrolytic resistance makes carbamylcholine the only practical choice among non-selective cholinergic agonists for experiments requiring extended incubation periods, continuous perfusion, or pre-prepared stock solutions.

Aqueous stability Formulation Shelf-life Hydrolytic degradation

Carbamylcholine Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Ophthalmic Research: Miosis Induction and Intraocular Pressure Studies

Carbamylcholine is the preferred direct-acting cholinergic agonist for ophthalmic research requiring sustained miosis (pupil constriction) and intraocular pressure reduction, applications directly supported by its enzymatic stability and dual receptor activity [1]. The compound produces miosis that is 'probably greater' in magnitude than that produced by similar concentrations of pilocarpine, although the duration may be comparatively shorter, providing a more intense but time-limited miotic response suitable for surgical protocols and acute interventions [2]. Carbamylcholine is clinically indicated for miosis induction during ophthalmic surgery and for reducing intraocular pressure elevations in the first 24 hours after cataract surgery, and is also employed in glaucoma management [3]. The enzymatic stability documented in Section 3 ensures that carbamylcholine maintains activity in the aqueous humor where acetylcholinesterase is present, unlike acetylcholine which would be rapidly inactivated [4].

Smooth Muscle Pharmacology: Detrusor and Ileum Contractility Assays

For investigators studying smooth muscle contractility, particularly in isolated organ bath preparations, carbamylcholine offers a unique combination of balanced muscarinic-nicotinic activity and enzymatic stability that cannot be replicated by selective agonists like bethanechol [1]. The compound's equipotency to acetylcholine on guinea-pig ileum (muscarinic) and its distinct potency profile on frog rectus (nicotinic) provide well-characterized reference points for tissue-specific calibration [2]. Carbamylcholine is widely employed as a standard agonist in bladder detrusor smooth muscle contraction models for evaluating novel therapeutics, and serves as a reference compound in dysuria research models, as documented in pharmacological studies of TRK-380 and herbal extracts such as Salviae miltiorrhizae radix [3]. The enzymatic resistance ensures reproducible concentration-response curves independent of tissue cholinesterase activity, a critical advantage over acetylcholine [4].

Neuronal Signaling Research: Dual Muscarinic-Nicotinic Receptor Activation Studies

Carbamylcholine is the tool compound of choice for studies requiring simultaneous activation of both muscarinic and nicotinic acetylcholine receptors, a dual profile not provided by bethanechol (muscarinic-only) or nicotine (nicotinic-only with additional receptor subtype selectivity) [1]. In mouse pancreatic Beta-TC6 cells, carbamylcholine elicits a larger maximal cytoplasmic calcium ([Ca²⁺]i) response than either oxotremorine M (a selective muscarinic agonist) or nicotine alone, demonstrating functional synergism from dual-receptor activation that single-receptor agonists cannot produce [2]. The compound's balanced receptor engagement profile has been validated in brain phospholipid turnover assays where carbamylcholine belongs to the high-efficacy agonist group producing maximal 2-fold stimulation, distinguishing it from partial agonists like bethanechol and pilocarpine [3].

Stable Aqueous Formulation Development: Long-Duration Experimental Protocols

For experimental designs requiring extended incubation periods, continuous superfusion, or pre-prepared stock solutions of cholinergic agonists, carbamylcholine provides essential aqueous stability that acetylcholine cannot offer [1]. The carbamoyl group confers resistance to both spontaneous and enzyme-catalyzed hydrolysis, enabling reproducible concentration-response relationships over hours to days [2]. This stability supports validated analytical methodology development, including spectrophotometric, LC-MS/MS, and electrochemical detection methods for quantifying carbamylcholine in ophthalmic and experimental solutions, which would be confounded by acetylcholine's rapid degradation [3]. Procurement of carbamylcholine rather than acetylcholine is mandatory for any protocol where the agonist must maintain consistent concentration throughout the experimental time course without requiring continuous replenishment or cholinesterase inhibitor co-administration [4].

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